
8-epi-Xanthatin
Vue d'ensemble
Description
8-epi-Xanthatin is a potential colchicine binding site inhibitor isolated from Xanthium chinese Mill . It has been shown to inhibit the activation of STAT3, induce apoptosis, and has anti-tumor activity . It also exhibits antitumoral activity in vitro related to the microtubules destabilizing properties .
Synthesis Analysis
An enantioselective synthesis of 8-epi-xanthatin has been accomplished starting from the bicyclic lactone 3, which has been used for the synthesis of other xanthanolides, sundiversifolide (4) and diversifolide (5), through a synthetic route without the use of a selenium species . A high-efficiency asymmetric synthesis route has also been developed, achieving the total synthesis of this family with a 5-7 cis-fused ring monomer 8-Epi-xanthatin through only 7 steps .Molecular Structure Analysis
The 3D structures for 8-epi-xanthatin were obtained using DFT with the hybrid functional B3LYP and the base 6-31G (d,p), implemented in Gaussian 09 . The 3D coordinates for tubulin proteins were downloaded from PDB .Chemical Reactions Analysis
The complexes tubulin-xanthanolides were predicted using a Monte-Carlo iterated search combined with the BFGS gradient-based optimizer implemented in the AutoDock Vina . The xanthanolides-tubulin complexes were energy minimized by molecular dynamics simulations at vacuum, and their stabilities were evaluated by solvated molecular dynamics simulations during 100 ns .Physical And Chemical Properties Analysis
8-epi-Xanthatin has a molecular weight of 246.30 and a formula of C15H18O3 . It is a solid substance with a white to off-white color .Applications De Recherche Scientifique
Anticancer Properties
8-epi-Xanthatin has been studied for its significant anticancer properties. It demonstrates notable inhibition on the proliferation of various cultured human tumor cells, such as lung, ovary, melanoma, central nervous system, and colon cancers. These compounds from Xanthium strumarium also inhibit farnesylation of human lamin-B by farnesyltransferase, which is relevant in cancer pathogenesis (Kim et al., 2003).
Synthesis and Structural Analysis
The total synthesis of 8-epi-Xanthatin has been achieved, providing valuable insights into its molecular structure and potential modifications for therapeutic purposes. This synthesis includes complex processes like asymmetric aldol reaction and palladium-catalyzed carbonylation (Kummer et al., 2005). Similarly, an enantioselective synthesis of 8-epi-Xanthatin has been accomplished, contributing to the understanding of its stereochemical properties (Yokoe et al., 2012).
Ecological Role and Chemotypes
Research on the glandular trichomes of Xanthium strumarium revealed different chemotypes, including one characterized by significant concentrations of 8-epi-Xanthatin. This study contributes to understanding the ecological role and variation of these compounds in nature (Chen et al., 2013).
Antitumor Mechanisms and Effects
8-epi-Xanthatin exhibits antitumor activity by inducing apoptosis and cell cycle arrest in various cancer cells. It also activates different cellular pathways, such as endoplasmic reticulum stress-dependent pathways, highlighting its potential as a therapeutic agent (Ma et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
(3aR,7S,8aR)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRPTFMVULVGIC-MDKNCZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-epi-Xanthatin | |
CAS RN |
30890-35-8 | |
| Record name | 8-epi-Xanthatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030890358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-EPI-XANTHATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DFW6D5G55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



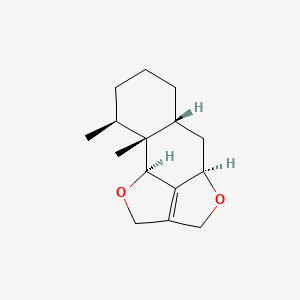
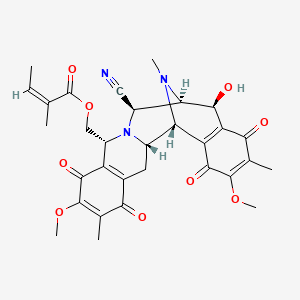
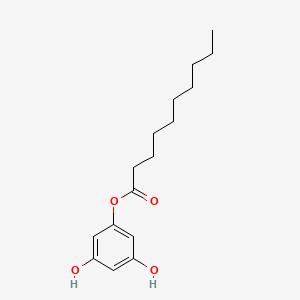

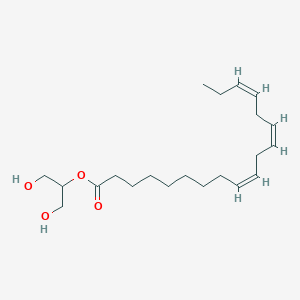
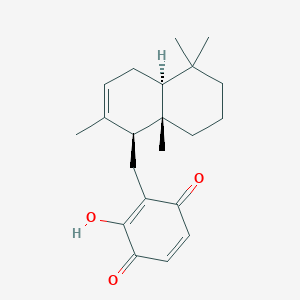
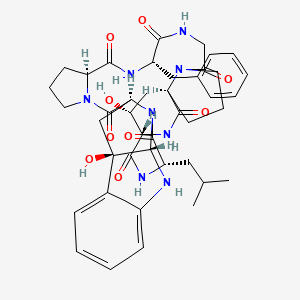

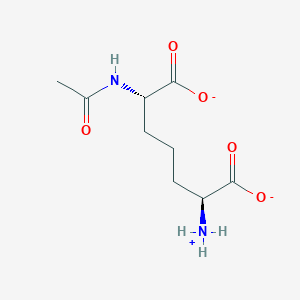
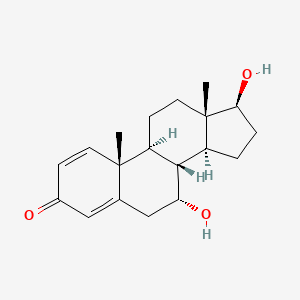



![(E)-3-[3,5-Dimethoxy-4-[[(E)-3,7-dimethyl-2,6-octadienyl]oxy]phenyl]propenal](/img/structure/B1248783.png)